![molecular formula C7H14N2O3 B13896085 N-Acetyl-ornithine](/img/structure/B13896085.png)
N-Acetyl-ornithine
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Overview
Description
N-Acetyl-ornithine is a derivative of the amino acid ornithine, which plays a crucial role in the urea cycle and the biosynthesis of arginine. It is an intermediate in the metabolic pathway that converts glutamate to ornithine and subsequently to arginine. This compound is involved in various biological processes, including nitrogen metabolism and the regulation of polyamine levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-ornithine can be synthesized through the acetylation of ornithine. The process involves the reaction of ornithine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce ornithine, which is then acetylated to form this compound. This method is advantageous due to its sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-ornithine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by acetylornithine deacetylase, resulting in the formation of ornithine and acetate.
Carbamoylation: Catalyzed by N-acetylornithine carbamoyltransferase, leading to the formation of N-acetylcitrulline.
Common Reagents and Conditions
Hydrolysis: Requires water and the enzyme acetylornithine deacetylase.
Carbamoylation: Involves carbamoyl phosphate and the enzyme N-acetylornithine carbamoyltransferase.
Major Products
Hydrolysis: Produces ornithine and acetate.
Carbamoylation: Produces N-acetylcitrulline.
Scientific Research Applications
Biological Roles and Functions
Metabolic Processes
N-acetylornithine is a key intermediate in the biosynthesis of L-ornithine, a precursor for polyamines and arginine . Specifically, N-acetylornithine is produced from glutamate, and its deacetylation yields ornithine and acetate, a reaction catalyzed by N-acetylornithine deacetylase (NAOD) . The synthesis of N δ-acetylornithine occurs through the acetylation of ornithine, revealing a new methyl jasmonate–inducible defense response .
Stress Response
In Entamoeba histolytica, N-acetylornithine deacetylase (NAOD) is upregulated under nitrosative stress, contributing to the parasite's adaptation . NAOD's protective effect is linked to elevated intracellular concentrations of putrescine, a free radical scavenger and antioxidant . Additionally, in Arabidopsis thaliana, N Δ-acetylornithine accumulates in response to methyl jasmonate (MeJA) elicitation, acting as a defensive metabolite against insect feeding and pathogen infection .
Role in COVID-19
Research indicates that ornithine cycle dysregulation, involving N-acetylornithine, is significantly correlated with inflammation and coagulation in severe COVID-19 patients . This suggests that N-acetylornithine could potentially serve as a marker for disease severity and a target for therapeutic interventions .
Agricultural Applications
N Δ-acetylornithine is involved in plant defense mechanisms. It is induced by methyl jasmonate and helps protect Arabidopsis thaliana against insect feeding and Pseudomonas syringae infection .
Pharmaceutical and Industrial Applications
L-Ornithine Production
L-ornithine, derived from N-acetylornithine, has numerous applications in the pharmaceutical and food industries . Microbial fermentation is used to produce L-ornithine, with Corynebacterium glutamicum being a key strain for improving production cost-effectiveness .
Potential Drug Target
N ɑ-acetyl-L-ornithine deacetylase (ArgE) is critical for bacterial survival and growth, making it a promising antibiotic drug target . Inhibitors of ArgE could offer a novel approach to combat bacterial infections .
N-Acetylornithine and Schizophrenia
A pilot study indicated that levels of N-acetyl-putrescine are elevated in subjects with first-episode schizophrenia compared to healthy controls, suggesting it as a potential predictor for schizophrenia onset .
Methods for Studying N-Acetylornithine
Ninhydrin-Based Assay
A new ninhydrin-based assay has been developed for ArgE, facilitating the identification of potential inhibitors . This assay enables the monitoring of peptide bond cleavage and can be used for screening and kinetic experiments .
Spectrophotometric Monitoring
The enzymatic activity of ArgE can be monitored spectrophotometrically by measuring the decrease in absorbance at 214 nm, providing a continuous assay for enzyme kinetics .
Case Studies and Research Findings
Entamoeba histolytica Adaptation to Nitrosative Stress
Entamoeba histolytica trophozoites adapted to nitrosative stress upregulate N-acetylornithine deacetylase (NAOD) . Overexpression of NAOD leads to increased intracellular concentrations of putrescine, which helps protect against nitrosative stress .
Arabidopsis thaliana Defense Response
In Arabidopsis thaliana, N-acetylornithine accumulates in response to methyl jasmonate (MeJA), enhancing resistance to insect feeding and pathogen infection . Mutants lacking the ability to synthesize N-acetylornithine show increased susceptibility to biotic stresses .
COVID-19 Pathogenicity
Metabolomic studies have identified a correlation between ornithine cycle dysregulation, including N-acetylornithine, and the severity of COVID-19 . This suggests that monitoring N-acetylornithine levels could help in assessing disease progression and potential therapeutic interventions .
Mechanism of Action
N-Acetyl-ornithine exerts its effects primarily through its role in the urea cycle and polyamine biosynthesis. It is converted to ornithine by the enzyme acetylornithine deacetylase, which then participates in the biosynthesis of arginine and polyamines. These processes are crucial for nitrogen metabolism and the regulation of cellular growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Ornithine: A precursor to N-Acetyl-ornithine and plays a central role in the urea cycle.
N-Acetylcitrulline: Formed from this compound through carbamoylation.
Arginine: Synthesized from ornithine and involved in protein synthesis and nitrogen metabolism.
Uniqueness
This compound is unique due to its dual role in both the urea cycle and polyamine biosynthesis. Unlike ornithine, which is primarily involved in the urea cycle, this compound also serves as a key intermediate in the biosynthesis of polyamines, which are essential for cellular growth and differentiation .
Biological Activity
N-Acetyl-ornithine (NAO) is a derivative of the amino acid ornithine, which plays a crucial role in various biological processes, including metabolism and stress response. This article reviews the biological activity of this compound, focusing on its enzymatic functions, physiological roles, and implications in health and disease.
Enzymatic Functions
This compound is primarily involved in the metabolic pathway that leads to the synthesis of polyamines and arginine. The enzyme N-acetyl-L-ornithine deacetylase (NAOD) catalyzes the conversion of this compound to ornithine and acetate. This reaction is vital for maintaining cellular levels of ornithine, which is a precursor for the synthesis of polyamines that are essential for cell growth and differentiation.
Key Findings:
- NAOD Activity : Studies have shown that NAOD is upregulated in response to nitrosative stress in Entamoeba histolytica, suggesting a protective role against oxidative damage by enhancing ornithine availability for polyamine synthesis .
- Dual Functionality : NAOD has been identified as a moonlighting protein, meaning it performs multiple functions beyond its primary enzymatic activity. For instance, it may also play a role in cellular signaling pathways that respond to environmental stresses .
Physiological Roles
This compound is involved in several physiological processes:
- Polyamine Biosynthesis : Ornithine, produced from the deacetylation of this compound, is a precursor for polyamines like putrescine, spermidine, and spermine. These polyamines are critical for cell proliferation and differentiation.
- Stress Response : In plants such as Arabidopsis thaliana, this compound accumulates in response to stress factors like pathogen attack and mechanical wounding. This suggests a role in plant defense mechanisms .
- Neurotransmission : Recent studies indicate that N-acetyl derivatives may have implications in neurological conditions. For example, elevated levels of this compound were observed in individuals with schizophrenia, indicating potential biomarkers for mental health disorders .
Case Studies
Several case studies highlight the biological significance of this compound:
- Schizophrenia Association Study : A pilot case-control study investigated serum levels of various N-acetyl derivatives, including this compound, among patients with first-episode schizophrenia. The results indicated altered levels of these metabolites compared to healthy controls, suggesting a possible link between N-acetyl metabolism and psychiatric disorders .
- Plant Stress Response : In Arabidopsis thaliana, researchers found that the expression of genes related to this compound metabolism was significantly induced by methyl jasmonate (MeJA), a plant hormone associated with stress responses. This indicates that this compound plays a role in plant resilience against biotic stressors .
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Properties
Molecular Formula |
C7H14N2O3 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-acetamido-5-aminopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
JRLGPAXAGHMNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCN)C(=O)O |
Origin of Product |
United States |
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